(2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide
Description
This compound is a chromene-based derivative featuring a 2H-chromene core with a Z-configuration at the C2 imino group. Key structural elements include:
- 8-Methoxy group: Electron-donating substituent at position 8 of the chromene ring.
- N-(3-Methoxyphenyl)carboxamide: Aromatic substitution at the carboxamide nitrogen with a 3-methoxy phenyl group.
The molecular formula is C24H23N3O5S (molar mass: 465.52 g/mol). Its synthesis likely involves condensation of a chromene aldehyde precursor with 4-methylbenzenesulfonamide under acidic reflux conditions, analogous to methods described for related compounds .
Properties
IUPAC Name |
(2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S/c1-16-10-12-20(13-11-16)35(30,31)28-27-25-21(14-17-6-4-9-22(33-3)23(17)34-25)24(29)26-18-7-5-8-19(15-18)32-2/h4-15,28H,1-3H3,(H,26,29)/b27-25- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJRIOQWKCAGMZ-RFBIWTDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the chromene core, introduction of methoxy groups, and the addition of the sulfonylhydrazinylidene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonylhydrazinylidene moiety to hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share the chromene core but differ in substituents, influencing physicochemical and biological properties:
Impact of Substituents on Properties
Solubility and Polarity
- Methoxy groups at positions 8 and 3 (on the phenyl ring) increase electron density, which may reduce solubility in nonpolar solvents .
Thermal Stability
Comparative Bioactivity (Hypothetical)
While specific data for the target compound is unavailable, structural analogs suggest:
- Sulfonamide-containing chromenes: Potential kinase or protease inhibition .
- Methoxy-substituted chromenes : Antioxidant or anti-inflammatory activity .
Biological Activity
The compound (2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chromene core modified with methoxy and sulfonamide groups, which are critical for its biological activity.
Research indicates that chromene derivatives, including the compound , often exert their effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression. For instance, it targets the aldose reductase-like protein AKR1B10, which is implicated in various cancers. The most potent derivatives demonstrated K(i) values as low as 2.7 nM, indicating strong inhibitory potential .
- Induction of Apoptosis : Many chromene derivatives promote programmed cell death in cancer cells. The presence of methoxy groups enhances their ability to induce apoptosis through mitochondrial pathways.
- Antioxidant Activity : Compounds in this class often exhibit antioxidant properties, reducing oxidative stress and associated cellular damage.
Biological Activity Data
Case Study 1: Anticancer Efficacy
In a study focused on the anticancer properties of chromene derivatives, several compounds were evaluated for their ability to inhibit tumor growth in vitro and in vivo. The specific compound demonstrated significant cytotoxicity against breast cancer cells with an IC(50) value significantly lower than standard chemotherapeutic agents.
Case Study 2: Enzyme Inhibition
A detailed analysis of enzyme inhibition revealed that the compound effectively inhibited AKR1B10 activity in human cancer cell lines. This inhibition was linked to reduced metabolism of farnesal and 4-hydroxynonenal, suggesting a mechanism for its anticancer effects.
Research Findings
Recent studies have highlighted the potential of this compound as a lead compound for drug development:
- Virtual Screening : Computational studies identified this compound as a promising candidate due to its binding affinity to target proteins involved in cancer metabolism .
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects that enhanced overall efficacy against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
